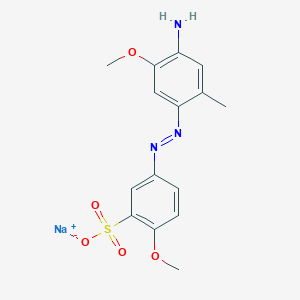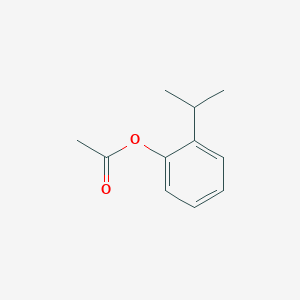
2-Isopropyl-phenyl acetate
Vue d'ensemble
Description
2-Isopropyl-phenyl acetate, also known as cuminaldehyde, is an organic compound with a chemical formula C11H14O. It is a colorless liquid with a strong odor and is widely used in the fragrance and flavor industry. In recent years, 2-Isopropyl-phenyl acetate has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 2-Isopropyl-phenyl acetate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Effets Biochimiques Et Physiologiques
Research has shown that 2-Isopropyl-phenyl acetate has a range of biochemical and physiological effects. It has been found to reduce inflammation, scavenge free radicals, and inhibit the growth of cancer cells. It has also been shown to have antimicrobial properties, particularly against bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Isopropyl-phenyl acetate in lab experiments is its wide range of potential therapeutic applications. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its therapeutic properties.
Orientations Futures
There are several potential future directions for research on 2-Isopropyl-phenyl acetate. These include:
1. Further investigation of its anti-inflammatory properties and potential use in treating inflammatory diseases such as arthritis.
2. Exploration of its potential as an anticancer agent, particularly in combination with other therapies.
3. Investigation of its potential as an antimicrobial agent, particularly against drug-resistant bacteria and fungi.
4. Examination of its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
5. Development of new synthesis methods to improve the yield and purity of 2-Isopropyl-phenyl acetate.
In conclusion, 2-Isopropyl-phenyl acetate is a promising compound with a range of potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential in treating various diseases.
Applications De Recherche Scientifique
Research on 2-Isopropyl-phenyl acetate has focused on its potential therapeutic properties. Studies have shown that it has antimicrobial, antioxidant, and anti-inflammatory properties. It has also been found to have potential as an anticancer agent.
Propriétés
Numéro CAS |
1608-68-0 |
|---|---|
Nom du produit |
2-Isopropyl-phenyl acetate |
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(2-propan-2-ylphenyl) acetate |
InChI |
InChI=1S/C11H14O2/c1-8(2)10-6-4-5-7-11(10)13-9(3)12/h4-8H,1-3H3 |
Clé InChI |
ILKITZBHQBDKCB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OC(=O)C |
SMILES canonique |
CC(C)C1=CC=CC=C1OC(=O)C |
Autres numéros CAS |
1608-68-0 |
Synonymes |
Acetic acid o-isopropylphenyl ester |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

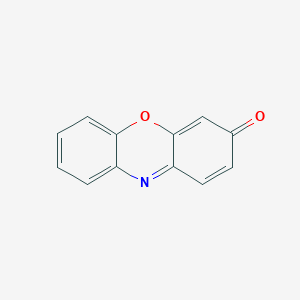
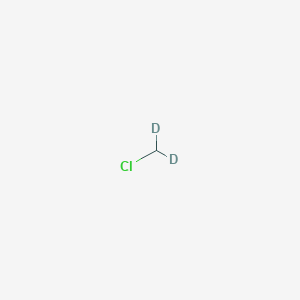

![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
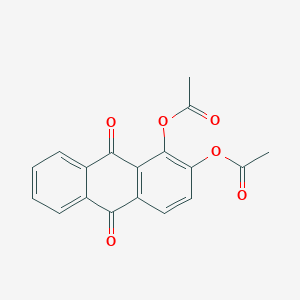
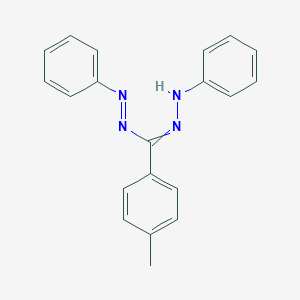


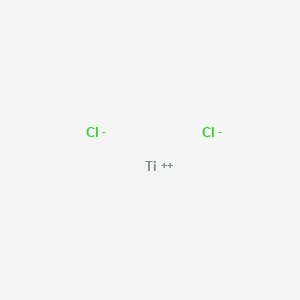
![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)
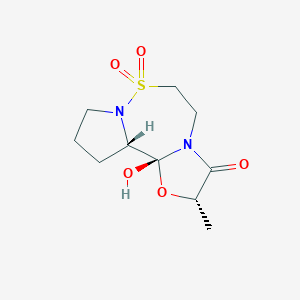
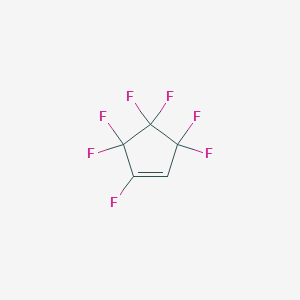
![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)
